Dimethyl cyclopropane-1,1-dicarboxylate

Description

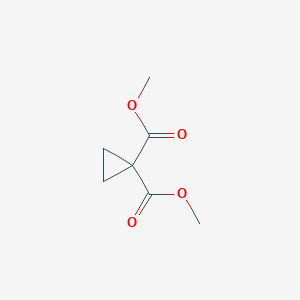

Structure

3D Structure

Properties

IUPAC Name |

dimethyl cyclopropane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-10-5(8)7(3-4-7)6(9)11-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLLZZMFFZUSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074351 | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6914-71-2 | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcyclopropane-1,1-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyl cyclopropane-1,1-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Contemporary Organic Synthesis and Chemical Transformations

The importance of dimethyl cyclopropane-1,1-dicarboxylate in modern organic synthesis stems from its role as a precursor to a variety of functionalized molecules. The inherent ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, providing a pathway to linear compounds that would be otherwise challenging to synthesize. Furthermore, the diester functionality allows for a range of chemical modifications, including hydrolysis, amidation, and reduction, further expanding its synthetic utility.

One of the key transformations involving this compound is its use in cycloaddition reactions. The strained ring can react with various dienophiles to construct more complex cyclic and heterocyclic systems. This approach has proven to be a powerful strategy in the synthesis of natural products and pharmaceutically active compounds.

Moreover, this compound and its derivatives are considered valuable starting materials for the production of drugs and plant protection agents. The cyclopropane motif is a structural feature found in numerous biologically active molecules, and the ability to introduce this moiety efficiently is of great interest to medicinal and agricultural chemists.

The synthesis of this compound itself has been a subject of study, with various methods developed to improve yield and efficiency. Early methods involved the intramolecular condensation of diethyl malonate with 1,2-dibromoethane (B42909), which gave modest yields. google.com Subsequent improvements have utilized potassium carbonate as a base and 1,2-dichloroethane (B1671644) as a starting material, leading to significantly higher yields of up to 85%. google.com More recent advancements have focused on achieving near-quantitative yields by reacting a malonic acid compound with a 1,2-dihalo compound in the presence of an alcoholate condensation agent, a process that also minimizes the production of waste gases. google.com

Overview of Key Research Domains and Emerging Applications

Cycloalkylation Approaches via Malonate Derivatives

A prevalent and effective method for the synthesis of this compound involves the use of dimethyl malonate as a key starting material. This approach leverages the acidity of the methylene (B1212753) protons of the malonate, allowing for deprotonation and subsequent nucleophilic attack on a suitable electrophile to construct the three-membered ring.

Esterification and Cyclization Reactions with 1,2-Dihaloalkanes

The reaction of dimethyl malonate with 1,2-dihaloalkanes, such as 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base, is a direct and widely employed method for the synthesis of this compound. google.com The mechanism involves a double alkylation of the malonate ester. Initially, the base abstracts a proton from the α-carbon of dimethyl malonate, forming a carbanion. This carbanion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the 1,2-dihaloalkane in an SN2 reaction, displacing one of the halogen atoms. This is followed by a second, intramolecular SN2 reaction where the newly formed carbanion attacks the other carbon atom bearing a halogen, leading to ring closure and the formation of the cyclopropane ring.

The choice of the 1,2-dihaloalkane can influence the reaction's efficiency. While 1,2-dibromoethane is more reactive, 1,2-dichloroethane is often preferred in industrial settings due to its lower cost. google.com However, the lower reactivity of dichlorides necessitates more optimized reaction conditions to achieve high yields. google.com

The yield and rate of the cyclopropanation reaction are highly dependent on the careful optimization of reaction parameters, including temperature, the choice of solvent, and the base employed.

Temperature: The reaction temperature is a critical factor. For instance, in the reaction of dimethyl malonate with 1,2-dichloroethane using finely comminuted potassium carbonate in dimethylformamide (DMF), heating the reaction mixture to temperatures between 110°C and 130°C can significantly reduce the reaction time to 5 to 6 hours. google.com Lower temperatures, such as room temperature, may require significantly longer reaction times, up to 22 hours, followed by a period of heating to complete the reaction. google.com

Solvent Systems: The choice of solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents are generally preferred. Dimethylformamide (DMF) and N,N-dimethylacetamide are effective solvents for this transformation. google.com The amount of solvent can also be optimized to improve space-time yields, with a reduction in the volume of DMF leading to a more efficient process. google.com Other solvents such as acetonitrile (B52724) (MeCN) have also been shown to be effective, while solvents like DMSO, H₂O, DCE, THF, and dioxane may result in lower yields. nih.gov

Base Selection: A variety of bases can be used to promote the reaction, with alkali carbonates and metal alkoxides being common choices. Finely comminuted potassium carbonate is a particularly effective base, leading to high yields of this compound. google.com The particle size of the potassium carbonate can have a significant impact on the reaction yield; a finer powder provides a larger surface area for the reaction, leading to higher efficiency. google.com Sodium methylate in methanol (B129727) is another effective base system. google.com The selection of the base is critical, as demonstrated by studies where bases like DABCO and TEA were found to be less effective than others under specific conditions. nih.gov

Table 1: Effect of Reaction Conditions on the Synthesis of this compound

| Dihaloalkane | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1,2-Dibromoethane | Potassium Carbonate | DMF | RT then 100 | 22 then 2 | 73 | google.com |

| 1,2-Dibromoethane | Finely comminuted K₂CO₃ | DMF | RT then 100 | 22 then 2 | 96.5 | google.com |

| 1,2-Dichloroethane | Finely comminuted K₂CO₃ | DMF | 118-125 | 15 | - | google.com |

| 1,2-Dichloroethane | Sodium Methylate | Methanol/DMF | 110 | 8 | 78 | google.com |

Alkali carbonates, particularly potassium carbonate, are frequently used as the base in the cycloalkylation of dimethyl malonate. Their effectiveness is attributed to their ability to deprotonate the malonic ester, initiating the reaction sequence. The use of finely divided potassium carbonate significantly enhances the reaction rate and yield by increasing the available surface area for the heterogeneous reaction. google.com This avoids the need for stronger, more hazardous bases.

Phase-transfer catalysis (PTC) offers a powerful technique to enhance the efficiency of reactions involving immiscible phases, which is often the case in these cycloalkylation reactions. nih.gov A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the malonate anion from the solid or aqueous phase to the organic phase where the 1,2-dihaloalkane is located. nih.govorgsyn.org This increases the concentration of the reactive species in the organic phase, thereby accelerating the reaction rate. For example, the use of triethylbenzylammonium chloride as a phase-transfer catalyst in the presence of concentrated sodium hydroxide (B78521) has been shown to be effective in a one-pot conversion of diethyl malonate to cyclopropane diacid. orgsyn.org However, it is noteworthy that under certain optimized conditions, such as reduced solvent volume, the use of phase-transfer catalysts may become superfluous. google.com

The formation of water as a byproduct can sometimes hinder the reaction's progress. To drive the equilibrium towards the product and enhance the conversion and yield, azeotropic distillation can be employed. google.com This technique involves the continuous removal of water from the reaction mixture as it is formed.

In the synthesis of this compound, the 1,2-dichloroalkane itself can serve as the entrainment agent, forming an azeotrope with water. google.com The reaction is set up with a distillation apparatus, often including a phase separator (like a Dean-Stark trap). As the reaction mixture is heated, the azeotrope of the 1,2-dichloroalkane and water distills over. Upon condensation, the two immiscible liquids separate in the phase separator. The denser organic layer, the 1,2-dichloroalkane, is recycled back into the reaction vessel, while the upper aqueous layer is collected and removed. google.com This continuous removal of water shifts the reaction equilibrium forward, leading to a higher yield of the desired cyclopropane derivative. google.com Other aliphatic hydrocarbons can also be used as entrainment agents. google.com

Ylide-Mediated Cyclopropanation Strategies

An alternative and powerful approach to the synthesis of cyclopropanes involves the use of ylides, which are neutral dipolar molecules containing a negatively charged carbon atom adjacent to a positively charged heteroatom. Sulfur and phosphorus ylides are the most commonly used in these transformations. The reaction of an ylide with an electron-deficient alkene, such as a Michael acceptor, proceeds via a nucleophilic addition followed by an intramolecular SN2 reaction to form the cyclopropane ring.

The use of sulfur and phosphorus ylides offers a versatile method for the synthesis of cyclopropanes, often with a high degree of stereocontrol.

Sulfur Ylides: The reaction of sulfur ylides with Michael acceptors, known as the Corey-Chaykovsky reaction, is a classic method for cyclopropanation. acsgcipr.org The mechanism involves the nucleophilic attack of the ylide's carbanion on the β-carbon of the α,β-unsaturated system, forming a betaine (B1666868) intermediate. This is followed by an intramolecular 3-exo-tet cyclization, where the enolate attacks the carbon bearing the sulfonium (B1226848) group, displacing a dialkyl sulfide (B99878) and forming the cyclopropane ring. researchgate.net

The stability of the sulfur ylide can influence the stereochemical outcome of the reaction. nih.govbris.ac.uk For instance, in reactions with acyclic enones, stabilized sulfonium ylides have been observed to give lower enantiomeric excesses (ee) compared to semi-stabilized ylides. bris.ac.uk This has been attributed to a competing proton transfer step within the betaine intermediate, which can lead to a loss of stereochemical information before ring closure. nih.govbris.ac.uk The diastereoselectivity of these reactions can also be controlled. For example, the cyclopropanation of electron-poor dienes with aryl- and vinyl-stabilized sulfonium ylides can produce vinylcyclopropanes with high regio- and trans-diastereoselectivity. organic-chemistry.org

Phosphorus Ylides: Phosphorus ylides are also capable of undergoing cyclopropanation reactions with electron-deficient alkenes. nih.gov Similar to sulfur ylides, the reaction proceeds through a betaine intermediate. The stereochemical outcome of the Wittig reaction, a related transformation, is often dependent on the stability of the phosphorus ylide and the reaction conditions. For cyclopropanation reactions, the use of chiral phosphorus ylides or chiral auxiliaries can lead to diastereoselective and enantioselective synthesis of cyclopropane derivatives. researchgate.net The electronic and steric properties of the phosphorus ylide can be tuned by modifying the substituents on the phosphorus atom, allowing for control over the reactivity and selectivity of the cyclopropanation reaction. nih.gov

Table 2: Comparison of Ylide-Mediated Cyclopropanation Strategies

| Ylide Type | Key Features | Stereoselectivity | Reference |

|---|---|---|---|

| Sulfur Ylide | Corey-Chaykovsky reaction; reaction with Michael acceptors. | Diastereoselectivity can be high; enantioselectivity can be influenced by ylide stability and potential proton transfer. | acsgcipr.orgresearchgate.netnih.govbris.ac.ukorganic-chemistry.org |

| Phosphorus Ylide | Can react with electron-deficient alkenes; properties are tunable. | Can achieve high diastereoselectivity and enantioselectivity with chiral ylides or auxiliaries. | nih.govresearchgate.net |

Development and Application of Iodonium (B1229267) Ylides from Malonates

The synthesis of cyclopropane-1,1-dicarboxylates, including the dimethyl ester, has been significantly advanced by the use of iodonium ylides derived from malonates. These reagents have emerged as safer and more convenient alternatives to traditional diazo compounds for the generation of carbene intermediates necessary for cyclopropanation reactions. researchgate.netresearchgate.net

Phenyliodonium ylides are readily prepared from the condensation of acidic methylene compounds, such as dimethyl malonate, with hypervalent iodine reagents like iodosobenzene (B1197198) diacetate. researchgate.net An improved method for synthesizing the iodonium ylide of dimethyl malonate has been reported to achieve a 78% yield through a simple filtration step. researchgate.net This ylide is a stable, white solid. researchgate.net

The application of these malonate-derived iodonium ylides in cyclopropanation is typically catalyzed by transition metals, most notably rhodium and copper complexes. researchgate.netresearchgate.net The reaction proceeds via the formation of a metal carbene intermediate, which then reacts with an alkene to form the cyclopropane ring. researchgate.net The use of a catalytic amount of Rh₂(esp)₂, a dirhodium carboxylate complex, has been shown to be particularly efficient for the cyclopropanation of a wide range of alkenes with these ylides, affording 1,1-cyclopropane diesters in high yields. researchgate.net

The advantages of using iodonium ylides over diazomalonates are significant, particularly concerning safety. While dimethyl diazomalonate is known to be explosive and shock-sensitive, differential scanning calorimetry (DSC) analyses have indicated that the corresponding iodonium ylide derived from dimethyl malonate is a safer alternative. researchgate.net This makes the iodonium ylide approach more amenable to large-scale synthesis.

Preparation of Advanced this compound Intermediates

This compound serves as a versatile starting material for the synthesis of more complex and functionally diverse molecules. Key transformations include its conversion into α-diazo-β-ketoesters, halogenated derivatives, and vinylcyclopropane (B126155) monomers.

Routes to α-Diazo-β-ketoesters from this compound

The conversion of this compound to α-diazo-β-ketoesters represents a significant synthetic transformation, likely proceeding through a ring-opening mechanism followed by a diazo transfer reaction. While specific literature detailing this exact conversion is not prevalent, the general synthesis of α-diazo-β-ketoesters is well-established and can be extrapolated to a potential synthetic route from the cyclopropane precursor.

A plausible pathway would involve the nucleophilic ring-opening of the cyclopropane ring. This could be initiated by a base, leading to the formation of a carbanion that can be subsequently acylated. The resulting β-ketoester could then undergo a diazo transfer reaction to furnish the desired α-diazo-β-ketoester. Diazo transfer is a common method for the synthesis of diazo compounds and typically employs a sulfonyl azide (B81097) reagent, such as p-acetamidobenzenesulfonyl azide, in the presence of a base. organic-chemistry.org

Alternatively, a method for the synthesis of α-diazo-β-keto esters involves the acylation of a diazomethyl anion with an N-acylbenzotriazole. rsc.org This approach could potentially be adapted for the synthesis from a cyclopropane-derived intermediate.

The resulting α-diazo-β-ketoesters are valuable synthetic intermediates, known to participate in a variety of transformations, including the synthesis of heterocycles like thiazoles and 2-imidazolones through rhodium(II)-catalyzed reactions. nih.gov

Synthesis of 2-(Iodomethyl)cyclopropane-1,1-dicarboxylate and Related Halogenated Derivatives

The introduction of a halomethyl group at the 2-position of the cyclopropane ring provides a handle for further functionalization. The synthesis of dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate has been achieved and this compound has been used in substitution reactions with nitrogen nucleophiles. researchgate.net A related compound, diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, is commercially available, suggesting that synthetic routes to these halogenated derivatives are established. chemicalbook.com

One effective method for the synthesis of such compounds is through iodocarbocyclization. For instance, the synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid was developed involving a sequential iodocarbocyclization, azidation, saponification, and reduction of dimethyl 2-allylmalonate. core.ac.uk This process generates the key 2-(iodomethyl)cyclopropane-1,1-dicarboxylate intermediate.

The reactivity of the carbon-iodine bond in 2-(iodomethyl)cyclopropane-1,1-dicarboxylate allows for its participation in various reactions, including those with alkenes and alkynes, further highlighting its utility as a synthetic intermediate. researchgate.net

Preparation of Vinylcyclopropane-1,1-dicarboxylate Monomers

Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate is a valuable monomer for polymerization and a useful synthetic intermediate. A two-step synthesis for high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylates has been developed. google.com This process involves the isomerization of a mixture of trans- and cis-1,4-dihalobutene-2 to the trans-isomer, followed by an immediate cyclocondensation with a malonic ester in the presence of a metallic alkoxide in an alcoholic solution. google.com

The reaction of trans-1,4-dihalobutenes with β-dicarbonyl compounds, such as dimethyl malonate, is a common method for the simultaneous introduction of the cyclopropane and vinyl moieties. sci-hub.box The use of sodium methoxide (B1231860) as a base in methanol is a typical condition for this condensation. google.comgoogle.com While this method works well for ethyl and higher esters, it has been reported to produce lower yields for the dimethyl ester due to competitive ester saponification. google.comgoogle.com

The resulting dimethyl 2-vinylcyclopropane-1,1-dicarboxylate can be used in the synthesis of oligomeric products through transesterification with diols, such as ethylene (B1197577) glycol. prepchem.com These vinylcyclopropane monomers and oligomers are reactive and can undergo radical polymerization to form cross-linked films. sci-hub.boxprepchem.com

Below is a table summarizing the synthetic methodologies for this compound and its functionalized derivatives.

| Target Compound | Synthetic Methodology | Key Reagents and Conditions | Reference(s) |

| This compound | Cyclopropanation using iodonium ylides | Dimethyl malonate-derived iodonium ylide, alkene, Rh₂(esp)₂ catalyst | researchgate.netresearchgate.net |

| α-Diazo-β-ketoesters | Ring-opening and diazo transfer (proposed) | Nucleophile/base for ring opening, acylating agent, diazo transfer reagent (e.g., p-acetamidobenzenesulfonyl azide) | organic-chemistry.org |

| Dimethyl 2-(Iodomethyl)cyclopropane-1,1-dicarboxylate | Iodocarbocyclization | Dimethyl 2-allylmalonate, iodine source | core.ac.uk |

| Dimethyl 2-Vinylcyclopropane-1,1-dicarboxylate | Cyclocondensation | Dimethyl malonate, trans-1,4-dihalobutene-2, sodium methoxide, methanol | google.comsci-hub.boxgoogle.com |

Mechanistic Investigations of Ring-Opening Reactions

The unique reactivity of this compound and related donor-acceptor (D-A) cyclopropanes stems from the inherent ring strain and the electronic "push-pull" effect of the vicinal electron-donating and electron-withdrawing groups. This electronic arrangement facilitates ring-opening reactions, making these compounds versatile three-carbon building blocks in organic synthesis. uni-regensburg.de The cleavage of the cyclopropane ring can be initiated by nucleophiles or promoted by Lewis acids, leading to a variety of valuable functionalized acyclic and heterocyclic structures.

The presence of two electron-withdrawing ester groups on a single carbon atom polarizes the cyclopropane ring, rendering the distal carbon atoms susceptible to nucleophilic attack. This process results in the cleavage of a carbon-carbon bond and the formation of a 1,3-disubstituted propane (B168953) derivative. researchgate.net

This compound and analogous activated cyclopropanes react with a wide range of nucleophiles. The reaction with amine nucleophiles, for instance, is a well-established method for synthesizing γ-amino esters. researchgate.net These reactions can proceed under mild, Lewis acid-catalyzed conditions at room temperature, accommodating various amine nucleophiles and substituents on the cyclopropane ring. acs.org This methodology provides access to 1,3-bifunctional molecules that are valuable synthetic precursors. acs.org

Thioureas, which contain sulfur (a mercaptan analogue) and nitrogen (an amine analogue), have been employed as effective bis-nucleophiles in reactions with D-A cyclopropanes. In these cascade reactions, an initial S-nucleophilic or N-nucleophilic attack leads to ring-opening, followed by cyclization to form heterocyclic systems like 2-aminothiophenes or N-substituted γ-lactams. uni-regensburg.de For example, the reaction between fused bicyclic cyclopropanes and thioureas, catalyzed by a Lewis acid, yields furo-, pyrano-, and pyrrololactams in high yields. uni-regensburg.de

The table below summarizes the outcomes of reactions with different nucleophiles.

| Nucleophile Type | Reagent Example | Product Type | Reference |

| Amine | Primary Amines (Anilines, Benzylamines) | γ-Amino Esters, Pyrrolidin-2-ones | researchgate.net |

| Thio-compound | Thiourea | 2-Amino-4,5-dihydrothiophenes, N-substituted γ-lactams | uni-regensburg.de |

The regioselectivity of nucleophilic attack on 1,1-disubstituted cyclopropanes is a crucial aspect of their reactivity. In reactions involving cyclopropanes substituted with two electron-withdrawing groups, the nucleophilic attack typically occurs at one of the unsubstituted ring carbons (C2 or C3), leading to the cleavage of the C1-C2 or C1-C3 bond and the formation of 1,1,3-trisubstituted propanes. researchgate.net

Stereochemistry is also a key consideration. In certain Lewis acid-catalyzed ring-openings with amine nucleophiles, the reaction can proceed with complete preservation of the enantiomeric purity from the electrophilic center of the cyclopropane to the acyclic product. acs.orgnih.gov This suggests a mechanism where the stereocenter is not racemized during the transformation. However, the stereochemical outcome can be influenced by reaction conditions. For example, in the cycloaddition of nitrones to enantiomerically pure cyclopropane-1,1-dicarboxylates, thermal conditions can lead to racemization, providing evidence for a zwitterionic ring-opened intermediate. acs.org

Lewis acids play a pivotal role in activating donor-acceptor cyclopropanes towards ring-opening. uni-regensburg.de By coordinating to one of the acceptor groups (the ester moiety in this compound), the Lewis acid enhances the electrophilicity of the cyclopropane ring, facilitating its cleavage even by weaker nucleophiles or promoting rearrangements. uni-regensburg.deresearchgate.net

A variety of Lewis acids have been shown to effectively catalyze the ring-opening of activated cyclopropanes. These include metal triflates like ytterbium triflate (Yb(OTf)₃), scandium triflate (Sc(OTf)₃), and copper(II) triflate (Cu(OTf)₂), as well as metal halides such as gallium(III) chloride (GaCl₃). uni-regensburg.denih.gov

The choice of Lewis acid can significantly influence the reaction's efficiency and outcome. In the reaction of fused cyclopropanes with thiourea, Yb(OTf)₃ was found to be superior to other triflates like Sc(OTf)₃, Zn(OTf)₂, Y(OTf)₃, Fe(OTf)₃, or Cu(OTf)₂. uni-regensburg.de The use of chlorides was noted to potentially lead to undesired side reactions. uni-regensburg.de Gallium(III) chloride (GaCl₃) has been specifically highlighted for its ability to efficiently catalyze the formal [3+2] cycloaddition of diazene (B1210634) derivatives with 2-arylcyclopropane-1,1-dicarboxylates, proceeding with complete regioselectivity. nih.gov

The following table presents a selection of Lewis acids and their application in cyclopropane ring-opening reactions.

| Lewis Acid Catalyst | Reactants | Product Type | Reference |

| Yb(OTf)₃ | Fused bicyclic cyclopropane, Thiourea | Furo-, pyrano-, and pyrrololactams | uni-regensburg.de |

| GaCl₃ | 2-Arylcyclopropane-1,1-dicarboxylate, Diazene derivative | 5-Arylpyrazolidine-3,3-dicarboxylates | nih.gov |

| Cu(OTf)₂ | Methyl 1-nitrocyclopropanecarboxylate, Amines | γ-Amino Esters | acs.org |

A key mechanistic feature of Lewis acid-catalyzed ring-opening of D-A cyclopropanes is the formation of a transient 1,3-dipolar intermediate. uni-regensburg.deresearchgate.net The Lewis acid activates an ester group, prompting an Sₙ1-type ring opening to generate a zwitterionic species. uni-regensburg.deacs.org This highly reactive intermediate can be described as a 1,3-dipole.

These 1,3-dipoles are not typically isolated but react in situ with a variety of dipolarophiles in [3+2] cycloaddition reactions to form five-membered rings. uni-regensburg.dewikipedia.orgorganic-chemistry.org This process, known as the Huisgen 1,3-dipolar cycloaddition, is a powerful tool for constructing heterocycles. organic-chemistry.orgnih.gov The reaction involves the interaction of the 4 π-electrons of the 1,3-dipole with the 2 π-electrons of a dipolarophile (such as an alkene or alkyne) in a concerted, pericyclic fashion. organic-chemistry.org The reactivity and regioselectivity of these cycloadditions can be understood using frontier molecular orbital (FMO) theory, which considers the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. wikipedia.orgsmu.edu

The formation of these 1,3-dipole intermediates from this compound opens up a vast field of synthetic possibilities, allowing for the construction of complex cyclic systems from a relatively simple starting material. nih.gov

Lewis Acid-Catalyzed Ring-Opening Transformations

Role of Carbocationic Intermediates in Cyclopropane Ring Fission

The fission of the cyclopropane ring in derivatives of this compound can proceed through carbocationic intermediates, particularly in the presence of a Lewis acid or a suitable activating group. While direct studies on the unfunctionalized this compound are limited in this specific context, the behavior of related donor-acceptor cyclopropanes provides significant insight. For instance, the (3+2) annulation of aminocyclopropane monoesters, which are structurally related, is proposed to proceed via an open-chain reactive intermediate. nih.gov This is supported by the observation that both cis- and trans-substituted cyclopropanes yield the same diastereoselectivity in their products, suggesting the formation of a common intermediate that allows for rotation before ring closure. nih.gov The activation of an ester group by a silyl (B83357) triflimide catalyst can initiate the ring-opening by creating a positive charge, which facilitates the cleavage of the strained cyclopropane ring to form a more stable, open-chain carbocationic species. nih.gov This intermediate is then poised to react further, for example, in annulation reactions with nucleophiles like indoles. nih.gov

Synthetic Transformations

Cycloaddition and Cascade Reactions

A derivative of this compound, specifically dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, serves as an effective precursor for homoallyl radicals in [3+2] cycloaddition reactions. researchgate.net These reactions, initiated by a radical initiator, proceed via an iodine atom transfer mechanism. The homoallyl radical generated from the cyclopropane derivative readily adds to various alkenes to produce functionalized cyclopentane (B165970) derivatives in good yields. researchgate.netresearchgate.net This method provides a powerful tool for the construction of five-membered rings with a high degree of functionalization and stereocontrol. researchgate.net The reaction is notable for its efficiency and applicability to a range of alkene substrates. researchgate.net

The utility of dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate extends to radical cascade reactions, providing a one-step synthesis of functionalized bicyclo[3.3.0]octane derivatives. figshare.comacs.orgnih.gov When this homoallyl radical precursor is reacted with 1,4-dienes or 1,4-enynes, a cascade process is initiated. researchgate.netacs.orgnih.gov The initial [3+2] cycloaddition is followed by a subsequent 5-exo cyclization of the resulting radical intermediate. acs.org This tandem reaction sequence proceeds smoothly under iodine atom transfer conditions and offers an efficient route to complex bicyclic systems from readily available starting materials. acs.org

| Reactant | Radical Precursor | Product | Reference |

| 1,4-Dienes | Dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate | Functionalized bicyclo[3.3.0]octane derivatives | figshare.comacs.orgnih.gov |

| 1,4-Enynes | Dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate | Functionalized bicyclo[3.3.0]octane derivatives | figshare.comacs.orgnih.gov |

Intramolecular [3+2] annulation reactions involving activated cyclopropane diester derivatives represent a highly diastereoselective method for constructing complex polycyclic scaffolds. rsc.org While not exclusively focused on this compound itself, the principles are directly applicable. In these reactions, a tethered nucleophile attacks the activated cyclopropane, leading to ring-opening and subsequent annulation. For instance, an amide-assisted intramolecular [3+2] annulation has been developed to create dihydroquinolinone scaffolds with excellent diastereoselectivity. rsc.org This process can generate one or two all-carbon quaternary stereocenters in a single step. rsc.org The nature of the activating group and the tether play a crucial role in the efficiency and stereochemical outcome of the reaction.

Advanced Organic Synthesis Applications of Dimethyl Cyclopropane 1,1 Dicarboxylate

Utilization as a Key Synthetic Building Block

The inherent ring strain and the presence of two electron-withdrawing ester functionalities make dimethyl cyclopropane-1,1-dicarboxylate a highly sought-after precursor in organic synthesis. Its ability to undergo controlled ring-opening reactions and participate in various cycloadditions allows chemists to forge intricate molecular frameworks with high degrees of precision.

Construction of Diverse Carbo- and Heterocyclic Scaffolds

This compound serves as a valuable starting material for the synthesis of a wide array of carbocyclic and heterocyclic systems. The ring-opening of donor-acceptor cyclopropanes, a class of compounds to which dimethyl 2-phenylcyclopropane-1,1-dicarboxylate belongs, is a powerful strategy for assembling various carbo- and heterocyclic compounds. nih.gov These reactions, often mediated by Lewis acids, proceed through intermediates that can be trapped by various nucleophiles or can undergo intramolecular cyclizations to yield complex ring systems. For instance, the reaction of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with aromatic aldehydes in the presence of tantalum(V) chloride leads to the formation of substituted tetrahydronaphthalenes, demonstrating its utility in constructing polycyclic aromatic frameworks. nih.gov

The versatility of this building block extends to the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. By carefully choosing the reaction partners and conditions, chemists can steer the reactivity of this compound towards the formation of diverse heterocyclic scaffolds.

Precursor for Complex Molecular Architectures

Beyond the construction of fundamental ring systems, this compound is instrumental in the synthesis of more elaborate and complex molecular architectures. Its compact and rigid structure, combined with its predictable reactivity, allows for its incorporation into larger molecules, where it can serve as a linchpin to control stereochemistry and impart specific conformational properties.

The cyclopropane-1,1-dicarboxylic acid esters are recognized as valuable intermediates for the preparation of pharmaceuticals and insecticides. google.com The transformation of the diester functionality into other chemical groups opens up a plethora of possibilities for further molecular elaboration, leading to the assembly of intricate and functionally rich organic molecules.

Synthesis of Specific High-Value Organic Compounds

The practical utility of this compound is underscored by its application in the synthesis of commercially important organic compounds, particularly in the pharmaceutical industry. Its role as a key intermediate streamlines the production of complex drug molecules, making them more accessible.

Intermediate in the Preparation of Pharmaceutical Precursors (e.g., for Montelukast and Ketorolac)

This compound is a crucial intermediate in the synthesis of precursors for the blockbuster asthma medication Montelukast and the potent analgesic Ketorolac. ganeshremedies.comganeshremedies.com The cyclopropane (B1198618) moiety is a key structural feature in the side chain of Montelukast, and its introduction is facilitated by the use of this versatile building block. Similarly, the synthesis of Ketorolac, a non-steroidal anti-inflammatory drug (NSAID), involves intermediates derived from this compound. ganeshremedies.comganeshremedies.com The efficient incorporation of the cyclopropane ring via this intermediate is a testament to its importance in medicinal chemistry and drug manufacturing.

| Pharmaceutical | Therapeutic Class | Role of this compound |

| Montelukast | Anti-asthmatic | Precursor for the synthesis of the cyclopropane-containing side chain. ganeshremedies.comganeshremedies.com |

| Ketorolac | Analgesic (NSAID) | Intermediate in the synthesis of the drug molecule. ganeshremedies.comganeshremedies.comgoogle.com |

Generation of Functionalized Lactones and Cyclic Ketones

The reactivity of this compound can be harnessed to generate other important classes of organic compounds, such as functionalized lactones and cyclic ketones. Ring-opening reactions of the cyclopropane ring, followed by intramolecular cyclization, can lead to the formation of five- or six-membered lactones, depending on the reaction conditions and the nature of the attacking nucleophile.

Furthermore, through a series of transformations, the diester functionality can be manipulated to produce cyclic ketones. These synthetic routes often involve decarboxylation and subsequent ring-expansion or rearrangement reactions, showcasing the chemical versatility embedded within the structure of this compound.

Stereoselective Synthesis of Constrained Amino Acid Derivatives

Constrained amino acids are of significant interest in peptide and medicinal chemistry as they can induce specific secondary structures in peptides and proteins, leading to enhanced biological activity and stability. The rigid cyclopropane framework of this compound makes it an excellent starting point for the stereoselective synthesis of cyclopropane-containing amino acid derivatives. nih.govdoi.orgmonash.edu

By introducing an amino group and differentiating the two ester functionalities, chemists can create chiral, non-proteinogenic amino acids with well-defined stereochemistry. These constrained amino acids can then be incorporated into peptides to study structure-activity relationships or to develop novel therapeutic agents. The synthesis often involves diastereoselective reactions where the existing stereocenters on a modified cyclopropane ring direct the stereochemical outcome of subsequent transformations. nih.govaalto.fi This approach provides access to a diverse range of unique and valuable building blocks for drug discovery and chemical biology.

Stereochemical Control and Asymmetric Synthesis Strategies

Diastereoselective Syntheses of Cyclopropane-1,1-dicarboxylates

Diastereoselectivity in the synthesis of cyclopropane-1,1-dicarboxylates refers to the preferential formation of one diastereomer over another. This control is often achieved by employing chiral auxiliaries, substrate control, or by the nature of the cyclopropanating agent.

One notable approach involves the reaction of a γ-alkoxy-alkylidene malonate with sulfur or phosphorus ylides. For instance, the reaction of the alkylidene malonate derived from the acetonide of (d)-glyceraldehyde with isopropylidene diphenylsulfurane or isopropylidene triphenylphosphorane proceeds with high diastereoselectivity. unamur.be The ylides attack the same (Re) face of the double bond, leading to the formation of almost a single diastereomer of the corresponding dimethyl cyclopropane-1,1-dicarboxylate. unamur.be

The stereochemical outcome of cyclopropanation reactions can also be directed by existing stereocenters within the substrate. Hydroxyl-directed cyclopropanation is a powerful strategy where a hydroxyl group in the substrate coordinates with the cyclopropanating reagent, directing the addition of the carbene to one face of the double bond. unl.pt This has been effectively used in the synthesis of complex molecules, including cyclopropanated sugars and steroids. unl.pt For example, the cyclopropanation of chiral allylic alcohols often proceeds with high syn selectivity. unl.pt

Furthermore, the choice of cyclopropanating reagent and reaction conditions can significantly influence diastereoselectivity. Metal-catalyzed cyclopropanation reactions of donor-acceptor carbenes are known for their high diastereoselectivity, often exceeding a 30:1 diastereomeric ratio. nih.gov In some cases, the diastereoselectivity can be divergent, meaning either the cis or trans diastereomer can be selectively obtained by carefully choosing the catalyst and reaction conditions. acs.org For example, a heteroleptic dirhodium paddlewheel complex has been shown to catalyze the asymmetric cyclopropanation of terminal alkenes to produce either diastereomer of the stannylated cyclopropanes in optically active form by selecting different catalyst variants. acs.org

The Michael Initiated Ring Closure (MIRC) reaction is another versatile method for the diastereoselective synthesis of cyclopropanes. This approach can produce cis-cyclopropanes as single diastereoisomers in excellent yields. rsc.org The inherent "late-stage" flexibility of some methods allows for the introduction of different functional groups at the end of the synthesis, providing access to a variety of diastereomerically pure cyclopropanes. nih.gov

Enantioselective Methodologies for this compound Derivatives

The synthesis of a specific enantiomer of a chiral molecule is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. For this compound derivatives, which can possess multiple stereocenters, enantioselective strategies are critical. These methods typically rely on the use of chiral catalysts or chiral auxiliaries to induce asymmetry in the cyclopropanation step.

Chiral catalysts have been extensively developed for the enantioselective synthesis of cyclopropanes. Dirhodium(II) tetracarboxylates are a prominent class of catalysts for these transformations. core.ac.uknih.govacs.org The design of the chiral ligands surrounding the dirhodium core is crucial for achieving high levels of enantioselectivity. These ligands create a chiral environment that discriminates between the two faces of the approaching alkene and the prochiral carbene intermediate.

A notable example is the dirhodium tetracarboxylate, Rh₂(S-PTAD)₄, derived from adamantylglycine, which has proven to be a highly effective chiral catalyst for intermolecular cyclopropanation, achieving up to 99% enantiomeric excess (ee). acs.org Another approach involves tailoring the steric and electronic properties of the carboxylate ligands. For instance, a novel dirhodium(II) tetracarboxylate, [Rh₂(S-ᵗP TTL)₄], has been developed and shown to exhibit extraordinary selectivity in cyclopropanation reactions, with stereoselectivity comparable to highly effective catalysts like [Rh₂(S-PTAD)₄] (>99% ee) but with improved synthetic accessibility. nih.gov

The design of these catalysts can be quite sophisticated. For example, a planar chiral dirhodium paddlewheel complex, Rh₂(Sp-PCP)₄, based on a [2.2]paracyclophane backbone, has been synthesized. core.ac.uk The rigid and sterically demanding nature of the [2.2]paracyclophane ligand favors cyclopropanation over competing side reactions like β-hydride migration, even at room temperature, and with high diastereoselectivity. core.ac.uk

Heteroleptic dirhodium complexes, where the rhodium centers are bridged by different ligands, offer another layer of catalyst design. A mixed-ligand chiral rhodium(II) catalyst, Rh₂(S-NTTL)₃(dCPA), was instrumental in the enantioselective total synthesis of the natural product piperarborenine B. acs.org The specific arrangement of the bulky and electronically distinct ligands creates a unique "chiral crown" conformation that dictates the stereochemical outcome. acs.org

Copper(I) catalysts, often in combination with chiral ligands, are also widely used for enantioselective cyclopropanation. Chiral copper catalysts have been successfully employed in the intramolecular cyclopropanation to furnish target compounds, albeit sometimes with modest enantioselectivity. nih.gov The development of new ligand scaffolds for copper remains an active area of research to improve the efficiency and selectivity of these transformations.

The following table summarizes the performance of various chiral dirhodium(II) catalysts in asymmetric cyclopropanation reactions:

| Catalyst | Substrate Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

| Rh₂(Sp-PCP)₄ | Vinylarenes and tert-butyl α-diazopropionates | > 99:1 | Not Reported | core.ac.uk |

| [Rh₂(S-ᵗP TTL)₄] | Not specified | Not Reported | Up to >99% | nih.gov |

| Rh₂(S-PTAD)₄ | Not specified | Not Reported | Up to 99% | acs.org |

| Rh₂(R-p-Ph-TPCP)₄ | meta- or para-substituted aryl- or heteroaryldiazoacetates | High | 86% to >99% | nih.gov |

| Rh₂(R-TPPTTL)₄ | ortho-substituted aryl- or heteroaryldiazoacetates | High | 84-92% (with additive) | nih.gov |

| Rh₂(S-NTTL)₃(dCPA) | Key step in Piperarborenine B synthesis | Not Reported | 92% | acs.org |

The stereochemical outcome of cyclopropanation reactions is not solely dependent on the catalyst but is also significantly influenced by various reaction parameters. These include the solvent, temperature, the nature of the leaving group on the diazo compound, and the counterions present in the reaction mixture.

Reaction Conditions: Temperature can play a critical role. For some dirhodium-catalyzed cyclopropanations, lower temperatures are vital for high selectivity, favoring the desired cyclopropanation product over side reactions like β-hydride migration. core.ac.uk Additives can also have a profound effect. For instance, in the Rh₂(R-TPPTTL)₄-catalyzed cyclopropanation of ortho-substituted aryldiazoacetates, the addition of 2-chloropyridine (B119429) was found to dramatically improve the enantioselectivity from a range of 55–77% ee to 84–92% ee. nih.gov

Leaving Groups: The nature of the leaving group in elimination reactions leading to alkenes, a related process to cyclopropanation, can significantly impact reactivity due to strain effects. Poorer leaving groups have been shown to increase the strain-induced inhibition of alkene formation. rsc.org While not directly studying cyclopropanation, this principle suggests that the facility of nitrogen extrusion from the diazo compound, influenced by its electronic and steric properties, could play a role in the stereodetermining step of the cyclopropanation reaction.

Counterions: The counterion can exert a notable influence on the stereochemistry of cyclopropane (B1198618) formation, particularly in reactions proceeding through organometallic intermediates. In the formation of cyclopropanes from methyl α-chloro-propionate and methacrylonitrile, the use of different bases (BuᵗOCu·PBu₃ⁿ or NaH) leads to organocopper or organosodium intermediates, respectively. A clear counterion effect on the cis/trans stereochemistry of the resulting cyclopropane was observed, highlighting the role of the metal cation in the transition state. rsc.org

The following table details the effect of an additive on the enantioselectivity of a Rh₂(R-TPPTTL)₄ catalyzed cyclopropanation:

| Substrate | Additive | Enantiomeric Excess (ee) | Reference |

| Styrene and ortho-substituted aryldiazoacetate | None | 55-77% | nih.gov |

| Styrene and ortho-substituted aryldiazoacetate | 2-Chloropyridine | 84-92% | nih.gov |

Coordination Chemistry and Metal Complexation Studies

Synthesis and Structural Analysis of Gallium Complexes of Dimethyl Cyclopropane-1,1-dicarboxylate

A series of novel gallium complexes with this compound have been synthesized utilizing gallium halides as Lewis acids. acs.orgacs.org These reactions yield a range of products, some of which possess ionic structures composed of ligand-bound gallium cations and tetrahalogallate anions, while others are neutral compounds. acs.orgfigshare.com The synthesis and characterization of these complexes provide a convenient model for studying donor-acceptor cyclopropanes and the intermediates formed in their reactions catalyzed by Lewis acids. acs.orgfigshare.com

In the synthesized gallium complexes, this compound typically acts as a bidentate ligand. acs.org The gallium atom coordinates with the two ester groups of a single ligand molecule. acs.org This chelation is a recurring motif in the structures of these complexes. The interaction with the gallium halide, a strong Lewis acid, activates the cyclopropane (B1198618) ring. acs.orgfigshare.com

Some of the resulting complexes exhibit complex ionic structures. acs.org For instance, X-ray diffraction analysis has identified structures consisting of ligand-bound gallium cations paired with tetrahalogallate anions. acs.orgfigshare.com The specific nature of the complex, whether ionic or neutral, is influenced by the reaction conditions and the stoichiometry of the reactants. acs.org

A key finding from structural analyses is the retention of the three-membered cyclopropane ring in all the characterized gallium complexes. acs.org Both multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, including 71Ga NMR, and single-crystal X-ray diffraction analysis have been employed to confirm the structures. acs.orgacs.org

X-ray diffraction studies on crystalline complexes have revealed a notable deformation of the cyclopropane ring upon coordination to the gallium center. acs.org Specifically, an elongation of the C–CH2 bond of the cyclopropane ring is observed. acs.orgfigshare.com This bond lengthening is a direct consequence of the coordination of the ester groups to the gallium atom and associated conjugation effects. acs.org While this elongation is not excessively large, it is a consistent and characteristic feature, indicating an activation of the cyclopropane ring. acs.orgacs.org This structural change is a crucial experimental observation supporting the role of Lewis acids in activating donor-acceptor cyclopropanes for further reactions. acs.org

| Characteristic | Observation | Analytical Method | Reference |

|---|---|---|---|

| Coordination | Gallium atom coordinates with two ester groups | X-ray Diffraction | acs.org |

| Cyclopropane Ring | Ring is retained in all complexes | X-ray Diffraction, NMR | acs.org |

| Ring Deformation | Elongation of the C–CH2 bond | X-ray Diffraction | acs.orgfigshare.com |

| Structure Types | Both ionic and neutral complexes are formed | X-ray Diffraction | acs.org |

The formation of these gallium complexes serves as a model for the intermediates in Lewis acid-catalyzed reactions of donor-acceptor cyclopropanes. figshare.com The observed elongation of the C–CH2 bond upon coordination is experimental evidence for the activation of the cyclopropane ring by the gallium halide Lewis acid. acs.orgfigshare.com This activation is a critical step that facilitates subsequent ring-opening transformations, which are common in the chemistry of donor-acceptor cyclopropanes. nih.gov

In one notable instance, a complex was isolated where one of the carboxylate groups was reduced to a hydroxymethyl group. acs.org This transformation suggests that redox processes involving gallium in different oxidation states can occur, although complexes with gallium in lower oxidation states like Ga(I) or Ga(II) were not successfully isolated, as they tended to disproportionate or oxidize to Ga(III). acs.org The study of these complexes and their solvates, often incorporating solvent molecules like dichloromethane, highlights the complexity of the reaction mechanisms and the significant role of the reaction medium. acs.org

Investigation of Lanthanide Coordination Polymers with Related Cyclopropane Dicarboxylate Ligands

While studies on this compound with lanthanides are limited, research into related ligands such as 3,3'-dimethylcyclopropane-1,2-dicarboxylate (dcd) provides significant insight into the construction of lanthanide coordination polymers (Ln-CPs). nih.govnih.gov The "clip-like" structure of such ligands makes them favorable for building robust coordination networks. nih.govacs.org

Hydrothermal synthesis using this ligand has produced several distinct Ln-CPs with complex structures. nih.govnih.gov These include a three-dimensional (3D) polymer with nonanuclear lanthanum clusters, [La9(μ4-dcd)12(μ3-O)2(H)]n, a 3D framework containing gadolinium wheel clusters, [Gd4(μ4-dcd)6(H2O)]n, and a one-dimensional (1D) ladder-like chain, [Gd2(μ3-OH)2(μ3-dcd)(μ2-ac)2(H2O)]n, which incorporates both the dcd ligand and acetate (B1210297) (ac) linkers. nih.govnih.gov

The structural diversity of these polymers is notable. For example, in the gadolinium-based ladder-like chain, the Gd3+ ions are nine-coordinated, with a distorted monocapped square antiprism geometry. nih.govacs.org The coordination environment is comprised of oxygen atoms from the dicarboxylate ligands, acetate ligands, and bridging hydroxyl groups. nih.govacs.org These studies demonstrate the potential of cyclopropane dicarboxylate ligands in constructing intricate lanthanide-based coordination polymers with interesting magnetic and structural properties. nih.govnih.gov

| Compound Formula | Metal Ion | Dimensionality | Key Structural Feature | Reference |

|---|---|---|---|---|

| [La9(μ4-dcd)12(μ3-O)2(H)]n | Lanthanum (La) | 3D | Nonanuclear lanthanum clusters | nih.govnih.gov |

| [Gd4(μ4-dcd)6(H2O)]n | Gadolinium (Gd) | 3D | Wheel cluster-like framework | nih.govnih.gov |

| [Gd2(μ3-OH)2(μ3-dcd)(μ2-ac)2(H2O)]n | Gadolinium (Gd) | 1D | Ladder-like chain with mixed ligands | nih.govnih.gov |

Polymerization Research of Cyclopropane 1,1 Dicarboxylate Derivatives

Anionic Ring-Opening Polymerization Mechanisms

Anionic ring-opening polymerization (AROP) has been identified as a viable method for synthesizing carbon-chain polymers from cyclopropane (B1198618) derivatives. This process involves the nucleophilic attack of an initiator on the strained cyclopropane ring, leading to ring-opening and subsequent propagation.

Controlled Synthesis of Poly(cyclopropane-1,1-dicarboxylate)s

The controlled synthesis of polymers from cyclopropane-1,1-dicarboxylate monomers has been demonstrated, particularly with the diisopropyl ester derivative, which serves as a close model for dimethyl cyclopropane-1,1-dicarboxylate. Research has shown that diisopropyl cyclopropane-1,1-dicarboxylate can undergo ring-opening polymerization to yield a carbon-chain polymer where two isopropyl ester substituents are present on every third carbon atom. uclouvain.be The polymerization proceeds cleanly, with analytical techniques confirming the expected ring-opened structure and the presence of the initiator fragment as an end group, indicating a lack of significant side reactions during initiation and propagation. uclouvain.be

A key feature of this polymerization is its "living" nature. uclouvain.be This is evidenced by the linear increase in the degree of polymerization with monomer conversion and the resulting polymers having narrow molecular weight distributions, typically with a polydispersity index (PDI or M̄w/M̄n) below 1.13. uclouvain.be Such controlled characteristics are highly desirable as they allow for the precise tailoring of polymer molecular weight. uclouvain.be The resulting poly(diisopropyl cyclopropane-1,1-dicarboxylate) is a highly crystalline material with a melting point in the range of 168-176°C and is thermally stable up to 270°C. uclouvain.be

Role of Initiating Systems and Phosphazene Bases in Polymerization Control

The choice of the initiating system is crucial for controlling the anionic polymerization process. Thiophenolate anions, such as sodium thiophenolate, have been effectively used as initiators for the ring-opening polymerization of diisopropyl cyclopropane-1,1-dicarboxylate. uclouvain.be These initiators work by attacking the cyclopropane ring, thus beginning the polymerization chain. uclouvain.be

In the broader context of ring-opening polymerizations, phosphazene bases (PBs) have emerged as powerful organocatalysts. nih.gov These non-nucleophilic, uncharged, and extremely strong bases can significantly enhance the nucleophilicity of initiators or the growing chain-end. nih.gov While not specifically detailed for this compound in the provided context, their general function in AROP is to deprotonate weak acids or coordinate with cations, which facilitates a fast and controlled polymerization of various cyclic monomers, including cyclic esters. nih.govresearchgate.net This catalytic action allows for polymerization to occur under milder conditions and can help avoid side reactions, contributing to better control over the final polymer's molecular characteristics. researchgate.net

Kinetic and Mechanistic Studies of Living Anionic Polymerization

Kinetic studies of the anionic polymerization of diisopropyl cyclopropane-1,1-dicarboxylate initiated by sodium thiophenolate at 140°C provide strong evidence for a living mechanism. uclouvain.be The reaction exhibits first-order kinetics with respect to the monomer concentration throughout the entire conversion range. uclouvain.be This kinetic behavior, combined with the narrow molecular weight distributions of the final polymers, confirms the living nature of the polymerization, where chain termination and transfer reactions are negligible. uclouvain.be

The polymerization rate is significantly influenced by the reaction conditions. The nature of the counterion associated with the propagating anionic chain-end plays a critical role; the addition of counterion complexing agents like crown ethers or cryptands markedly increases the reaction rate. uclouvain.be Temperature also has a predictable effect on the polymerization rate. A linear Arrhenius behavior was observed between 130°C and 190°C, from which an activation energy of 21.3 kcal mol⁻¹ was calculated. uclouvain.be However, deviations from this linear behavior and the appearance of side products were noted at higher temperatures. uclouvain.be

Table 1: Kinetic and Thermodynamic Data for the Anionic Polymerization of Diisopropyl Cyclopropane-1,1-dicarboxylate

| Parameter | Value | Conditions |

|---|---|---|

| Reaction Order (Monomer) | First-Order | Initiator: Sodium Thiophenolate, Temp: 140°C |

| Polydispersity Index (PDI) | < 1.13 | - |

| Activation Energy (Ea) | 21.3 kcal/mol | Temperature Range: 130-190°C |

| Thermal Stability of Polymer | Up to 270°C | - |

| Polymer Melting Point | 168-176°C | - |

Radical Polymerization and Ring-Opening Pathways

Radical polymerization offers an alternative route to polymerizing cyclopropane derivatives, particularly those containing a vinyl group. This mechanism involves the generation of free radicals that initiate a chain reaction, leading to ring-opening and polymer formation.

Photoinitiated Ring-Opening Polymerization of Vinylcyclopropane (B126155) Derivatives

Photoinitiated radical ring-opening polymerization (rROP) has been successfully applied to vinylcyclopropane (VCP) derivatives, providing a method for synthesizing polymers with controlled molecular weights and low dispersity. nih.gov This technique often utilizes organocatalyzed photoredox conditions to generate the initial radicals under light irradiation. nih.gov A variety of VCP monomers bearing diverse functional groups such as amides, alkenes, and ketals can be polymerized in a controlled manner using this approach. nih.gov The resulting polymers exhibit predictable molecular weights, tunable compositions, and high thermal stability. nih.gov

The robustness of this method is demonstrated by its ability to create "grafting through" molecular brush copolymers, for example, by polymerizing VCP macromonomers containing polydimethylsiloxane (B3030410) (PDMS) side chains. nih.gov The mechanism of this controlled process relies on establishing a dynamic equilibrium between active propagating radicals and dormant species, a hallmark of controlled/living radical polymerization (CRP) techniques. researchgate.net

Thermal Free Radical Polymerization and its Influence on Polymer Structure

Early studies on the thermal free radical polymerization of 1,1-disubstituted vinylcyclopropanes revealed that the process can proceed via two different pathways after the initial radical attack and ring-opening. nih.gov This leads to a polymer backbone containing a mixture of two distinct repeating units: an unsaturated linear (l) unit and a saturated cyclic (c) unit. nih.gov However, achieving control over the molecular weight and the ratio of these units (l/c selectivity) was a significant challenge in these initial studies. nih.gov

The structure of the VCP monomer significantly influences its polymerizability and the resulting polymer structure. For instance, the stability of the C1–C2 bond in the cyclopropane ring affects monomer conversion. nih.gov A more stable bond, as seen in 1-cyano-1-ethoxycarbonyl-2-vinylcyclopropane (CNVCP) compared to 1,1-diethoxycarbonyl-2-vinylcyclopropane (EtVCP), can lead to lower monomer conversion under free-radical conditions. nih.gov Furthermore, steric hindrance on the cyclopropane motif can slow down the ring-opening process, affecting both the polymerization rate and the selectivity between the linear and cyclic repeating units. nih.gov For example, polymerization of a VCP with a bulkier substituent resulted in a lower proportion of linear units (SL = 77%) compared to less hindered monomers. nih.gov

Table 2: Influence of Monomer Structure on Radical Ring-Opening Polymerization

| Monomer | Key Structural Feature | Polymerization Outcome |

|---|---|---|

| EtVCP-C2 | Alkyl linker causing less steric hindrance | Slower polymerization, good control (PDI = 1.32), significant cyclic unit formation (SL = 77%). nih.gov |

| CNVCP | More stable C1-C2 bond vs. EtVCP | Lower monomer conversion in free radical polymerization. nih.gov |

| EtVCP | Reference vinylcyclopropane | Higher polymerizability compared to CNVCP. nih.gov |

Formation of 1,5-Type Ring-Opened Units vs. Cyclobutane (B1203170) Structures

The polymerization of cyclopropane-1,1-dicarboxylate derivatives, such as this compound, presents a fascinating area of study due to the competing reaction pathways that can occur. The highly strained three-membered ring of the cyclopropane moiety makes it susceptible to ring-opening reactions. nih.gov One of the primary polymerization routes is a 1,5-type ring-opening polymerization. This process involves the cleavage of the cyclopropane ring, leading to the formation of a linear polymer chain.

However, the formation of 1,5-type ring-opened units is not the only possible outcome. Research has shown that the formation of cyclobutane structures can also occur. Molecular orbital calculations have suggested that the formation of a cyclobutane unit is a thermodynamically feasible pathway. This alternative reaction pathway can lead to a polymer with a different architecture and, consequently, different material properties. The selectivity between the 1,5-ring-opening and the formation of cyclobutane structures can be influenced by factors such as the specific substituents on the cyclopropane ring. For instance, the nature of these substituents can affect the stability of the radical intermediates formed during polymerization, thereby directing the reaction towards one pathway over the other.

Furthermore, it has been observed that the radical polymerization of certain cyclopropane-1,1-dicarboxylate derivatives can result in a larger volume shrinkage than what is typically expected for 1,5-type ring-opening polymerizations alone. This suggests that other polymerization mechanisms, including the formation of cyclobutane structures, are occurring concurrently. The competition between these pathways highlights the complexity of controlling the polymer structure derived from these monomers.

The table below summarizes the potential polymerization pathways for cyclopropane-1,1-dicarboxylate derivatives.

| Polymerization Pathway | Resulting Structure | Influencing Factors |

| 1,5-Type Ring-Opening | Linear Polymer Chain | Monomer substituents, reaction conditions |

| Cyclobutane Formation | Polymer with Cyclobutane Units in the Backbone | Thermodynamic feasibility, stability of intermediates |

Tailoring Polymer Properties through Monomer Structure and Side Chain Engineering

The properties of polymers derived from cyclopropane-1,1-dicarboxylate monomers can be precisely tailored by modifying the monomer structure and engineering the side chains. wiley-vch.de These modifications can influence various aspects of the polymerization process and the final polymer characteristics, including polymerization rate, monomer conversion, and the physical and mechanical properties of the resulting material.

Hydrogen bonding plays a crucial role in the polymerization of cyclopropane-1,1-dicarboxylate derivatives, particularly those containing amide or other hydrogen-bonding moieties in their side chains. The presence of hydrogen bonds can lead to the pre-organization of monomer units, which can significantly accelerate the rate of polymerization. researchgate.net This pre-organization brings the reactive sites of the monomers into close proximity, facilitating a faster propagation step.

Studies on monofunctional vinyl cyclopropane amides with different side chains have demonstrated this effect. researchgate.net Monomers capable of forming strong hydrogen bonds, especially near the reactive cyclopropane ring, exhibit faster polymerization kinetics. researchgate.net The strength of these hydrogen bonds, which can be analyzed using techniques like solid-state NMR, correlates with the observed increase in polymerization rate and monomer conversion. researchgate.net For example, a strong and broad absorption band around 3280 cm⁻¹ in the polymer's infrared spectrum is characteristic of N-H stretching vibrations, indicating significant hydrogen bonding. researchgate.net

The influence of hydrogen bonding on the polymerization process is summarized in the table below.

| Monomer Feature | Effect on Polymerization | Supporting Evidence |

| Presence of Hydrogen-Bonding Moieties (e.g., amides) | Increased polymerization rate and monomer conversion | Pre-organization of monomers |

| Strong Hydrogen Bonds Near Reactive Site | Faster polymerization kinetics | Solid-state NMR, Infrared spectroscopy researchgate.net |

| Hydrogen Bonds in the Side Chain | Minor influence on polymerization speed compared to those near the active site | Kinetic studies of photopolymerization researchgate.net |

By strategically incorporating hydrogen-bonding groups into the monomer design, it is possible to control the polymerization behavior and, consequently, the properties of the final polymer. This approach offers a powerful tool for designing advanced polymeric materials with tailored characteristics. researchgate.netnih.gov

Computational and Theoretical Investigations of Dimethyl Cyclopropane 1,1 Dicarboxylate

Computational and theoretical chemistry provides powerful tools to understand the intrinsic properties and reactivity of molecules like dimethyl cyclopropane-1,1-dicarboxylate. These methods allow for the detailed examination of reaction mechanisms, electronic structures, and the subtle effects of strain and substituents that govern the chemical behavior of this strained ring system.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Synthesis and Transformations

The synthesis of dimethyl cyclopropane-1,1-dicarboxylate has traditionally been achieved through the cycloalkylation of dimethyl malonate with 1,2-dihaloethanes. google.com While effective, these methods often require harsh conditions and can generate significant waste. Future research is directed towards the development of more efficient and selective catalytic systems.

One promising area is the use of phase-transfer catalysis, which can facilitate the reaction between the organic and inorganic reactants, potentially leading to higher yields and milder reaction conditions. orgsyn.org Research into novel phase-transfer catalysts could further optimize this process.

Furthermore, the development of catalysts for the transformation of this compound is a key area of interest. For instance, ruthenium-based catalysts have been explored for cross-metathesis reactions involving vinyl-substituted cyclopropane-1,1-dicarboxylates, demonstrating the potential to create a diverse range of functionalized cyclopropanes. lookchem.com Future work will likely focus on expanding the scope of these catalytic transformations to include a wider variety of substrates and reaction types, such as enantioselective ring-opening and cycloaddition reactions. The development of rhodium-carbynoid catalysts for the synthesis of cyclopropenium cations from alkynes represents another innovative approach that could be adapted for transformations involving this compound derivatives. acs.org

Table 1: Comparison of Synthetic Methods for Cyclopropane-1,1-dicarboxylates

| Method | Catalyst/Reagent | Starting Materials | Yield | Reference |

|---|---|---|---|---|

| Classical | Sodium Ethylate | Diethyl Malonate, 1,2-dibromoethane (B42909) | 27-40% | google.com |

| Improved | Potassium Carbonate | Dimethyl Malonate, 1,2-dibromoethane | 73% | google.comgoogle.com |

| Improved | Potassium Carbonate | Dimethyl Malonate, 1,2-dichloroethane (B1671644) | up to 85% | google.com |

| Phase-Transfer | Triethylbenzylammonium chloride | Diethyl Malonate, 1,2-dibromoethane | Not specified | orgsyn.org |

Integration into Advanced Functional Materials and Polymer Science

The rigid and strained cyclopropane (B1198618) ring of this compound imparts unique properties that are desirable in the design of advanced functional materials. Its incorporation into polymer backbones or as a pendant group can influence properties such as thermal stability, mechanical strength, and optical characteristics.

Future research will likely explore the synthesis of novel polymers derived from or containing the this compound moiety. For example, ring-opening polymerization of this compound or its derivatives could lead to polyesters with novel architectures and properties. The diester functionality also provides a handle for post-polymerization modification, allowing for the introduction of various functional groups to tailor the material's properties for specific applications.

The use of donor-acceptor cyclopropanes, a class to which this compound belongs, in cycloaddition reactions is a powerful tool for the synthesis of complex heterocyclic structures. lookchem.com These heterocycles can serve as monomers for the synthesis of specialty polymers or as key components in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Green Chemistry Approaches to Synthesis and Application

The principles of green chemistry are increasingly influencing the design of chemical syntheses and applications. Future research on this compound will undoubtedly focus on developing more environmentally benign methodologies.

This includes the use of greener solvents, such as water or recoverable solvents like 2,2,2-trifluoroethanol, which has shown promise in similar cycloaddition reactions. frontiersin.org The replacement of hazardous reagents, like 1,2-dibromoethane, with less toxic alternatives such as 1,2-dichloroethane is also a key objective. google.comgoogle.com Furthermore, the development of catalytic systems that operate under milder conditions and with higher atom economy will be a major focus. mdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques for Reaction Intermediates

Understanding the mechanisms of reactions involving this compound is crucial for optimizing existing transformations and discovering new ones. The transient and often highly reactive nature of the intermediates in these reactions presents a significant analytical challenge.

Future research will leverage advanced spectroscopic and structural elucidation techniques to gain deeper insights into these reaction pathways. Time-resolved spectroscopy, such as flash photolysis coupled with UV-Vis or infrared spectroscopy, can be employed to detect and characterize short-lived intermediates. The use of advanced mass spectrometry techniques, such as electrospray ionization (ESI) and collision-induced dissociation (CID), can provide valuable information about the structure and fragmentation of reaction intermediates. uni.lu

Furthermore, computational chemistry and molecular modeling will play an increasingly important role in predicting the structures and energies of intermediates and transition states, complementing experimental data. nih.govresearchgate.net These computational tools can guide the design of new experiments and help to rationalize observed reactivity. The application of these advanced techniques will be instrumental in unraveling the complex mechanisms of ring-opening, cycloaddition, and other transformations of this compound.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying dimethyl cyclopropane-1,1-dicarboxylate in complex matrices?